(2-Bromoethyl)(3-methylbutyl)amine hydrobromide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Distribution and Excretion in Rats : Graham (1964) studied the distribution of a related compound, (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide (SY28), in rats. The study found that after intravenous administration, the compound showed specific radioactivity in blood and tissues for several days. The compound was excreted in bile and urine but not in expired air and did not cross the placental barrier (Graham, 1964).

Synthesis of Related Compounds : Hanson and Mohamed (1997) reported an expedient synthesis of a related compound, ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide. The synthesis involved a 3-bromoisoxazole intermediate (Hanson & Mohamed, 1997).

CO2 Capture by Task-Specific Ionic Liquid : Bates et al. (2002) investigated the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create an ionic liquid for CO2 capture. This liquid reacts reversibly with CO2, sequestering the gas as a carbamate salt (Bates et al., 2002).

Synthesis of 2‐Bromo‐[1‐14C]ethanamine Hydrobromide : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride. The product had a high purity and was synthesized efficiently (Bach & Bridges, 1982).

Amination of Aryl Halides : Kuwano, Utsunomiya, and Hartwig (2002) described the amination of aryl halides using a catalytic amount of cetyltrimethylammonium bromide and aqueous hydroxide. This method was efficient for a range of aryl chlorides and bromides with different amines (Kuwano, Utsunomiya, & Hartwig, 2002).

Palladium-Catalyzed Amination : Hartwig et al. (1999) reported the room-temperature palladium-catalyzed amination of aryl bromides and chlorides using Pd(0) and P(t-Bu)(3). The process was effective for various amines (Hartwig et al., 1999).

Safety and Hazards

The safety data sheet for 2-Bromoethylamine hydrobromide, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 .

Propriétés

IUPAC Name |

N-(2-bromoethyl)-3-methylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJRXZMUEUIDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromoethyl)(3-methylbutyl)amine hydrobromide | |

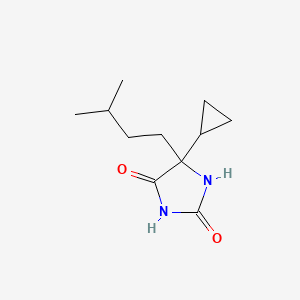

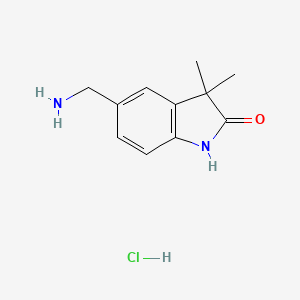

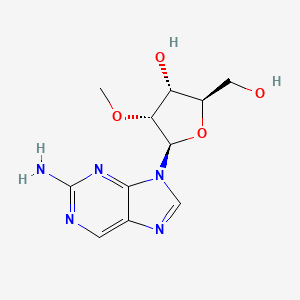

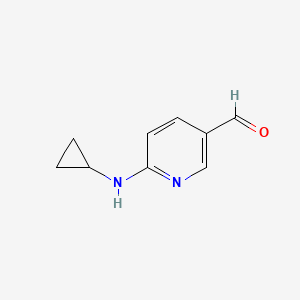

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)

![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)

![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)